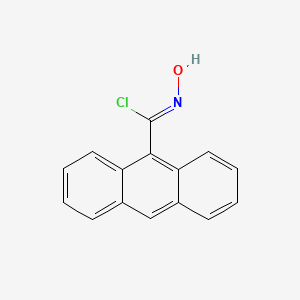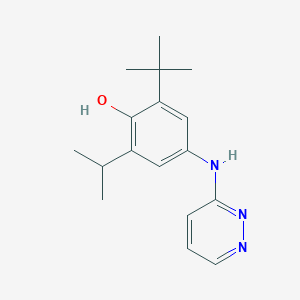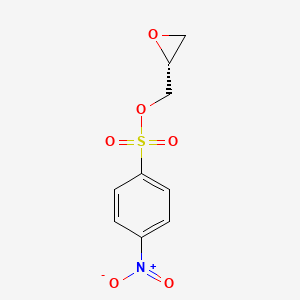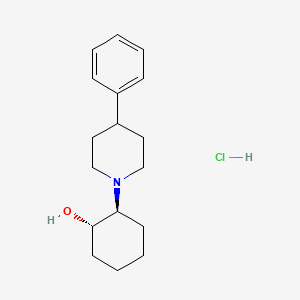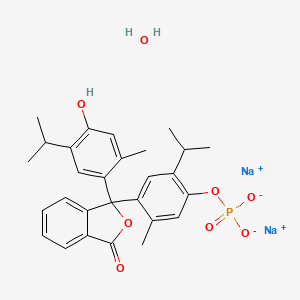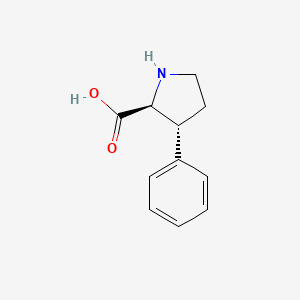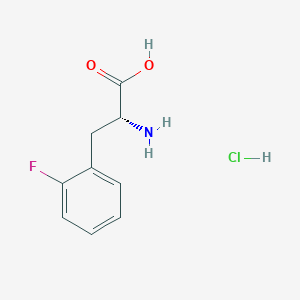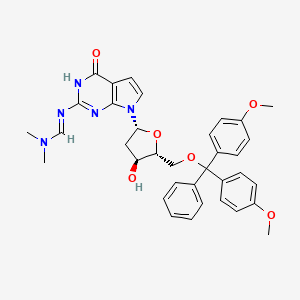
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is notable for its role in protecting the 5’-hydroxy group during the synthesis process, which is crucial for the accurate assembly of nucleic acid sequences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves the protection of the 5’-hydroxy group with a dimethoxytrityl (DMT) group. This is followed by the protection of the exocyclic amino group with a dimethylaminomethylidene group. The process often requires the use of strong acids like dichloroacetic acid for the detritylation step .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis techniques that ensure high purity and yield. The use of automated synthesizers and solid-phase synthesis methods are common to streamline the process and reduce the risk of contamination .
化学反应分析
Types of Reactions
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the dimethoxytrityl group, leading to the formation of a carbocation.
Reduction: The compound can be reduced under specific conditions to remove protective groups.
Substitution: The dimethoxytrityl group can be substituted with other protective groups depending on the desired outcome of the synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include dichloroacetic acid for detritylation, silver for reduction, and various bases for substitution reactions. The conditions often involve non-aqueous solvents like toluene, dichloromethane, and acetonitrile .
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside, which can then be further modified or incorporated into oligonucleotides for various applications .
科学研究应用
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various chemical analyses and experiments.
Biology: The compound is used in the study of DNA and RNA structures and functions, as well as in the development of genetic probes and primers.
Medicine: It plays a role in the development of therapeutic oligonucleotides, which are used in gene therapy and other medical applications.
Industry: The compound is used in the production of synthetic nucleic acids for various industrial applications, including biotechnology and pharmaceuticals
作用机制
The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves the protection of the 5’-hydroxy group during oligonucleotide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate assembly of nucleic acid sequences. The dimethoxytrityl group acts as a temporary protective group that can be removed under acidic conditions to reveal the free hydroxy group for further reactions .
相似化合物的比较
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Uses an isobutyryl group for amino protection instead of dimethylaminomethylidene.
Uniqueness
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific protective groups, which provide stability and specificity during oligonucleotide synthesis. The combination of dimethoxytrityl and dimethylaminomethylidene groups offers a balance of protection and reactivity that is advantageous in various synthetic applications .
属性
IUPAC Name |
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAQQMPNBUDSL-KUTHMSGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
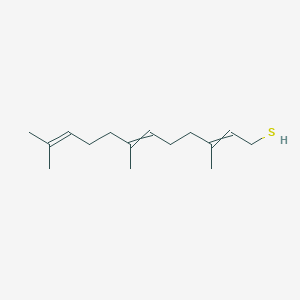
![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)
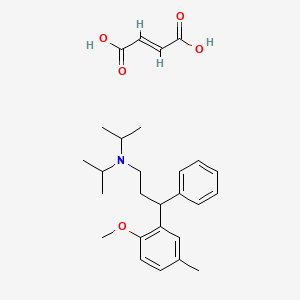

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)
